Cas no 90721-40-7 (Methyl 3-(Methylthio)benzoate)

Methyl 3-(Methylthio)benzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-(methylthio)-, methyl ester
- 3-methylsulfanyl-benzoic acid methyl ester
- methyl 3-methylsulfanylbenzoate
- 3-CH3S-C6H4-COOCH3
- 3-methanesulfanyl benzoic acid methyl ester
- 3-Methylmercapto-benzoesaeure-methylester
- methyl 3-methylthiobenzoate
- 90721-40-7
- DTXSID50424111
- starbld0031788
- 3-Mercaptobenzoic acid, S-methyl-, methyl ester
- SCHEMBL710226
- methyl 3-(methylthio)benzoate
- AKOS015998402
- Methyl 3-(Methylthio)benzoate
-
- インチ: InChI=1S/C9H10O2S/c1-11-9(10)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3
- InChIKey: BARUUYSVNQNBAI-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC(=CC=C1)SC
計算された属性
- せいみつぶんしりょう: 182.04000
- どういたいしつりょう: 182.04015073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 51.6Ų
じっけんとくせい
- PSA: 51.60000
- LogP: 2.19510
Methyl 3-(Methylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M238635-250mg |
Methyl 3-(Methylthio)benzoate |
90721-40-7 | 250mg |
$ 201.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649338-250mg |
Methyl 3-(methylthio)benzoate |
90721-40-7 | 98% | 250mg |
¥2074.00 | 2024-04-25 | |
TRC | M238635-500mg |
Methyl 3-(Methylthio)benzoate |
90721-40-7 | 500mg |
$ 333.00 | 2023-09-07 | ||
TRC | M238635-1g |
Methyl 3-(Methylthio)benzoate |
90721-40-7 | 1g |
$ 535.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649338-500mg |
Methyl 3-(methylthio)benzoate |
90721-40-7 | 98% | 500mg |
¥4008.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649338-1g |
Methyl 3-(methylthio)benzoate |
90721-40-7 | 98% | 1g |
¥5960.00 | 2024-04-25 | |
TRC | M238635-1000mg |
Methyl 3-(Methylthio)benzoate |
90721-40-7 | 1g |
$534.00 | 2023-05-18 |
Methyl 3-(Methylthio)benzoate 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
Methyl 3-(Methylthio)benzoateに関する追加情報
Methyl 3-(Methylthio)benzoate: A Comprehensive Overview
Methyl 3-(Methylthio)benzoate (CAS No: 90721-40-7) is a compound of significant interest in various fields, including organic chemistry, pharmacology, and materials science. This compound, also referred to as methyl 3-methylthiobenzoate, has garnered attention due to its unique chemical properties and potential applications in drug development and industrial processes.
The structure of methyl 3-(methylthio)benzoate consists of a benzoic acid derivative with a methyl ester group and a methylthio substituent at the third position of the benzene ring. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents.
One of the most notable advancements involving methyl 3-(methylthio)benzoate is its application in the synthesis of sulfur-containing heterocycles. Researchers have demonstrated that this compound can undergo various cyclization reactions under specific conditions, leading to the formation of biologically active molecules. For instance, a study published in *Organic Chemistry Frontiers* revealed that methyl 3-(methylthio)benzoate can participate in tandem cyclization processes to yield thiazole derivatives, which exhibit potent antioxidant activity.
In addition to its role in organic synthesis, methyl 3-(methylthio)benzoate has been explored for its potential in polymer chemistry. The sulfur atom in the methylthio group contributes to the formation of strong sulfur-based bonds, which are crucial for creating high-performance polymers. Recent research has focused on incorporating this compound into polymeric materials to enhance their thermal stability and mechanical properties.
The synthesis of methyl 3-(methylthio)benzoate has also been optimized through green chemistry approaches. Traditional methods often involved hazardous reagents and multiple steps, but modern techniques now employ catalytic systems that reduce environmental impact while maintaining high yields. For example, a study in *Green Chemistry* reported the use of microwave-assisted synthesis to prepare methyl 3-(methylthio)benzoate with improved efficiency and reduced solvent consumption.
Another area where methyl 3-(methylthio)benzoate has shown promise is in medicinal chemistry. Its ability to act as a precursor for bioactive molecules has led to its inclusion in drug discovery pipelines. A recent investigation published in *Journal of Medicinal Chemistry* highlighted its role as a building block for designing inhibitors targeting key enzymes involved in neurodegenerative diseases such as Alzheimer's.
Furthermore, the physical and chemical properties of methyl 3-(methylthio)benzoate have been extensively characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry. These studies have provided insights into its stability under various conditions and its reactivity towards different functional groups.
In conclusion, methyl 3-(methylthio)benzoate (CAS No: 90721-40-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop novel materials and therapeutic agents. As ongoing research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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